molecular formula C5H7N3O B11809508 (5-Aminopyrimidin-2-yl)methanol

(5-Aminopyrimidin-2-yl)methanol

Cat. No.: B11809508
M. Wt: 125.13 g/mol
InChI Key: GARSQUKBOPVGKB-UHFFFAOYSA-N
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Description

(5-Aminopyrimidin-2-yl)methanol is a heterocyclic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Aminopyrimidin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with formaldehyde and ammonia. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 2-chloropyrimidine with formaldehyde and ammonia in the presence of a catalyst, followed by purification steps such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyrimidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Aminopyrimidin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Aminopyrimidin-2-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Similar in structure but lacks the hydroxyl group.

    (5-Aminopyrimidin-2-yl)methanal: An oxidized form of (5-Aminopyrimidin-2-yl)methanol.

    (5-Aminopyrimidin-2-yl)methane: A reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

(5-aminopyrimidin-2-yl)methanol

InChI

InChI=1S/C5H7N3O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3,6H2

InChI Key

GARSQUKBOPVGKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CO)N

Origin of Product

United States

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